molecular formula C22H23N3O4 B11291109 2-{3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(piperidin-1-yl)ethanone

2-{3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(piperidin-1-yl)ethanone

Cat. No.: B11291109
M. Wt: 393.4 g/mol
InChI Key: VCXVQEMIDLEKBL-UHFFFAOYSA-N
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Description

2-{3-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a unique structure combining an oxadiazole ring, a methoxyphenyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The methoxyphenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of the oxadiazole derivative with a piperidine-containing ethanone through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-{3-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

    Substitution: The piperidine moiety can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-{3-[5-(2-HYDROXYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE.

Scientific Research Applications

2-{3-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: Its unique structure could be useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{3-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance binding affinity, while the piperidine moiety can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[5-(2-HYDROXYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE
  • 2-{3-[5-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE

Uniqueness

The uniqueness of 2-{3-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence its reactivity and interaction with biological targets, setting it apart from similar compounds.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

2-[3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-1-piperidin-1-ylethanone

InChI

InChI=1S/C22H23N3O4/c1-27-19-11-4-3-10-18(19)22-23-21(24-29-22)16-8-7-9-17(14-16)28-15-20(26)25-12-5-2-6-13-25/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3

InChI Key

VCXVQEMIDLEKBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)N4CCCCC4

Origin of Product

United States

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